![molecular formula C12H11NO3 B8542491 [3-(4-cyanophenyl)-2-oxopropyl] acetate](/img/structure/B8542491.png)
[3-(4-cyanophenyl)-2-oxopropyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-cyanophenyl)-2-oxopropyl] acetate is an organic compound with a complex structure that includes an acetic acid ester group, a cyano group, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-cyanophenyl)-2-oxopropyl] acetate typically involves the esterification of acetic acid with 3-(4-cyano-phenyl)-2-oxo-propyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is often carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
[3-(4-cyanophenyl)-2-oxopropyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
[3-(4-cyanophenyl)-2-oxopropyl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which [3-(4-cyanophenyl)-2-oxopropyl] acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Acetic Acid 3-(4-cyano-phenyl)-2-oxo-2H-chromen-6-yl Ester
- 4-Cyanophenylacetic Acid
- Acetoxyacetic Acid, 4-cyanophenyl Ester
Uniqueness
[3-(4-cyanophenyl)-2-oxopropyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ester and cyano groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
[3-(4-cyanophenyl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C12H11NO3/c1-9(14)16-8-12(15)6-10-2-4-11(7-13)5-3-10/h2-5H,6,8H2,1H3 |
InChI 键 |
UBDUPRKWCKYGQF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(=O)CC1=CC=C(C=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
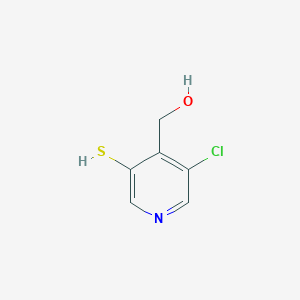
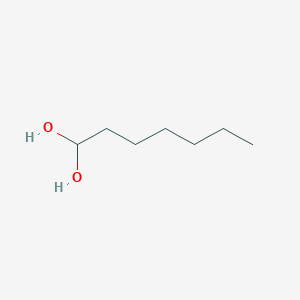
![5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8542416.png)
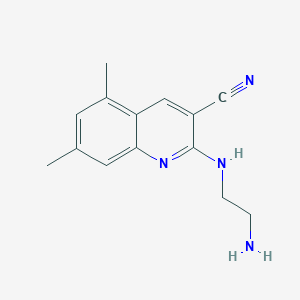
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B8542443.png)
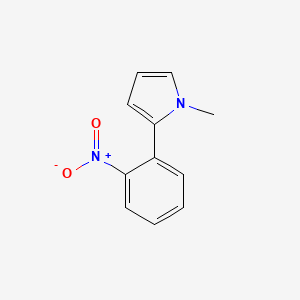
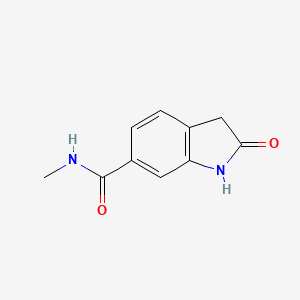
![N-[Benzoxazol-2-yl]glycine ethyl ester](/img/structure/B8542465.png)
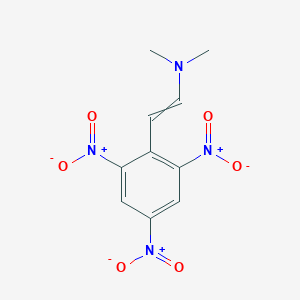
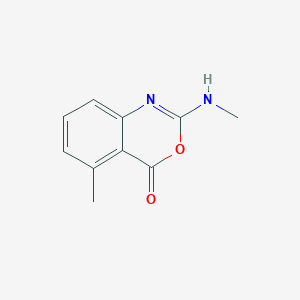
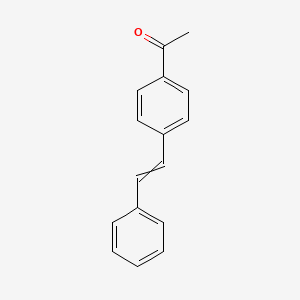
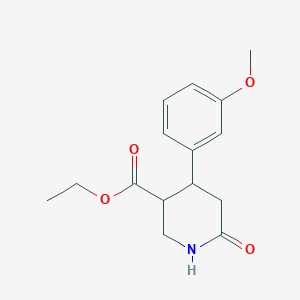

![3-(2-Chloro-5-fluoropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B8542510.png)
